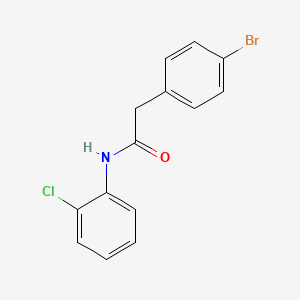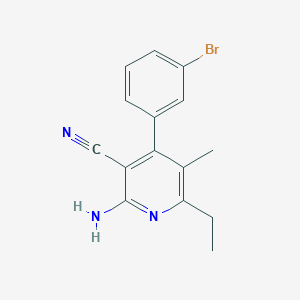![molecular formula C10H7N7O3 B5810347 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)
6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle and are therefore important targets for cancer therapy. This compound has shown promising results in preclinical studies as an anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves inhibition of 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which leads to cell cycle arrest and apoptosis in cancer cells. 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide are involved in phosphorylation of key proteins involved in cell cycle regulation, and inhibition of these kinases prevents cell cycle progression and leads to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus (HCV) by targeting CDK9, which is involved in HCV transcription. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its potency and selectivity for 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. This compound has been shown to have nanomolar potency against 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which makes it a useful tool for studying the role of these kinases in cell cycle regulation and transcriptional control. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells as well.
Future Directions
There are several future directions for research on 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of interest is the development of analogs with improved potency and selectivity for specific 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Another direction is the evaluation of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound in inhibiting HCV replication and to explore its potential as an anti-inflammatory agent.
Synthesis Methods
The synthesis of 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps, including the condensation of 4-nitro-3-pyrazolecarboxaldehyde with guanidine to form 6-(4-nitro-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, which is then reacted with ethyl 2-chloroacetate to form 6-(4-nitro-1H-pyrazol-3-yl)pyrimidine-2-carboxylate. This compound is then treated with hydrazine hydrate to form 6-(4-nitro-1H-pyrazol-3-yl)pyrimidine-3-carboxylic acid hydrazide, which is finally converted to the target compound by reaction with thionyl chloride and N,N-dimethylformamide.
Scientific Research Applications
6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, including CDK1, CDK2, and CDK9, which are involved in cell cycle regulation and transcriptional control. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O3/c11-9(18)6-2-14-16-4-5(1-12-10(6)16)8-7(17(19)20)3-13-15-8/h1-4H,(H2,11,18)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVDLCOVZPSGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)N)C3=C(C=NN3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)
![4-[3-(4-benzyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5810274.png)



![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)

![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)





![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)